Cas no 15733-84-3 (6-methylquinoline-2-carboxylic acid)

6-メチルキノリン-2-カルボン酸は、分子式C11H9NO2で表されるキノリン誘導体です。この化合物は、医薬品中間体や有機合成における重要な構築ブロックとして広く利用されています。特に、そのカルボキシル基と芳香環構造により、金属錯体の配位子や生理活性物質の前駆体としての応用が可能です。高い化学的安定性と反応性のバランスが特徴で、精密有機合成において優れた選択性を発揮します。また、結晶性が良好なため、精製や取り扱いが容易という利点があります。

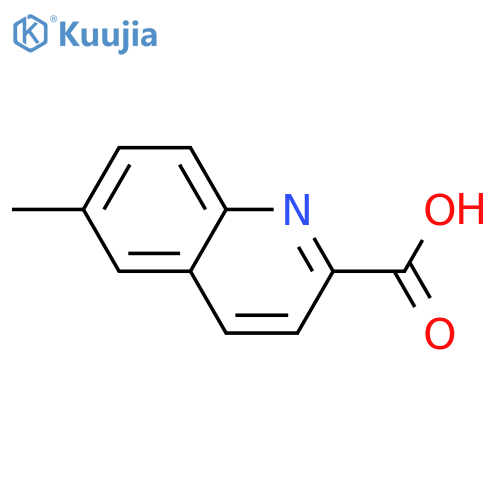

15733-84-3 structure

商品名:6-methylquinoline-2-carboxylic acid

CAS番号:15733-84-3

MF:C11H9NO2

メガワット:187.194662809372

MDL:MFCD11656554

CID:1335934

PubChem ID:12395202

6-methylquinoline-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Quinolinecarboxylic acid, 6-methyl-

- 6-methylquinoline-2-carboxylic acid

- AS-63255

- 6-Methyl-2-quinolinecarboxylic acid; 6-Methylquinoline-2-carboxylic acid

- AKOS022642420

- A870673

- SCHEMBL6194060

- DTXSID20496183

- EN300-104939

- SB68252

- Z1255462212

- WPEQJEGNZGMHEZ-UHFFFAOYSA-N

- CS-0030111

- 6-methyl-2-quinolinecarboxylic acid

- A829696

- MFCD11656554

- AM806136

- 6-methylquinoline-2-carboxylicacid

- 15733-84-3

-

- MDL: MFCD11656554

- インチ: InChI=1S/C11H9NO2/c1-7-2-4-9-8(6-7)3-5-10(12-9)11(13)14/h2-6H,1H3,(H,13,14)

- InChIKey: WPEQJEGNZGMHEZ-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C2C(=C1)C=CC(=N2)C(=O)O

計算された属性

- せいみつぶんしりょう: 187.06337

- どういたいしつりょう: 187.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- PSA: 50.19

6-methylquinoline-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M940109-250mg |

6-Methylquinoline-2-carboxylic acid |

15733-84-3 | 98% | 250mg |

¥1,755.00 | 2022-09-01 | |

| Enamine | EN300-104939-0.25g |

6-methylquinoline-2-carboxylic acid |

15733-84-3 | 95% | 0.25g |

$374.0 | 2023-10-28 | |

| Enamine | EN300-104939-1.0g |

6-methylquinoline-2-carboxylic acid |

15733-84-3 | 95% | 1g |

$757.0 | 2023-06-10 | |

| Enamine | EN300-104939-0.05g |

6-methylquinoline-2-carboxylic acid |

15733-84-3 | 95% | 0.05g |

$175.0 | 2023-10-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5938-1G |

6-methylquinoline-2-carboxylic acid |

15733-84-3 | 95% | 1g |

¥ 3,821.00 | 2023-04-03 | |

| TRC | M342335-10mg |

6-Methylquinoline-2-carboxylic Acid |

15733-84-3 | 10mg |

$ 50.00 | 2022-06-03 | ||

| Alichem | A189009311-250mg |

6-Methylquinoline-2-carboxylic acid |

15733-84-3 | 95% | 250mg |

295.74 USD | 2021-06-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5938-5G |

6-methylquinoline-2-carboxylic acid |

15733-84-3 | 95% | 5g |

¥ 11,464.00 | 2023-04-03 | |

| eNovation Chemicals LLC | D763023-250mg |

2-Quinolinecarboxylic acid, 6-methyl- |

15733-84-3 | 95% | 250mg |

$260 | 2024-06-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5938-250MG |

6-methylquinoline-2-carboxylic acid |

15733-84-3 | 95% | 250MG |

¥ 1,531.00 | 2023-04-03 |

6-methylquinoline-2-carboxylic acid 関連文献

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

15733-84-3 (6-methylquinoline-2-carboxylic acid) 関連製品

- 93-10-7(Quinoline-2-carboxylic acid)

- 197507-59-8(1,6-Naphthyridine-2-carboxylic acid)

- 18474-60-7(7-Methyl-1H-indole-2-carboxylic acid)

- 18474-59-4(6-Methyl-1H-indole-2-carboxylic acid)

- 10241-97-1(5-Methylindole-2-carboxylic acid)

- 103027-97-0(1H-indole-2,6-dicarboxylic acid)

- 117140-77-9(Indole-2,5-dicarboxylic Acid)

- 1891-17-4(1,10-Phenanthroline-2-Carboxylic Acid)

- 1477-50-5(Indole-2-carboxylic acid)

- 18474-57-2(4-Methyl-1H-indole-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:15733-84-3)6-methylquinoline-2-carboxylic acid

清らかである:99%/99%/99%

はかる:5g/1g/250mg

価格 ($):1724.0/540.0/216.0